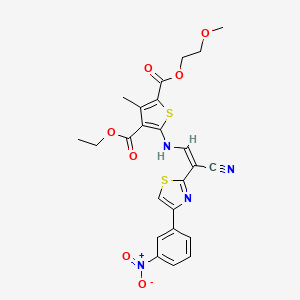

(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate

Description

Properties

IUPAC Name |

4-O-ethyl 2-O-(2-methoxyethyl) 5-[[(Z)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O7S2/c1-4-34-23(29)19-14(2)20(24(30)35-9-8-33-3)37-22(19)26-12-16(11-25)21-27-18(13-36-21)15-6-5-7-17(10-15)28(31)32/h5-7,10,12-13,26H,4,8-9H2,1-3H3/b16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEKINSHOGCGAE-VBKFSLOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound notable for its potential biological activities. The structure features multiple functional groups, including a thiazole ring and a cyano group, which suggest diverse pharmacological properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 542.6 g/mol. Its intricate structure is likely to influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H22N4O7S2 |

| Molecular Weight | 542.6 g/mol |

| CAS Number | 714283-03-1 |

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit various biological activities. These include:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects, potentially through mechanisms involving apoptosis and cell cycle regulation. Similar compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific kinases involved in cell growth and survival.

- Antimicrobial Activity : The presence of a thiazole ring in the structure is associated with antimicrobial properties. Compounds containing thiazole have been documented to exhibit activity against various bacterial strains.

- Anti-inflammatory Effects : Structural analogs have demonstrated anti-inflammatory properties, suggesting that this compound may also modulate inflammatory pathways.

Case Study 1: Anticancer Activity

A study exploring the anticancer activity of related thiophene derivatives revealed that these compounds inhibited cellular CDK9-mediated RNA polymerase II transcription, leading to reduced expression of the anti-apoptotic protein Mcl-1. This suggests that this compound may similarly affect cancer cell survival mechanisms .

Case Study 2: Antimicrobial Activity

In a comparative analysis of thiazole-containing compounds, it was found that those with similar structural motifs to our target compound exhibited significant antibacterial activity against Gram-positive bacteria. This indicates potential for this compound in treating infections caused by resistant strains .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with key enzymes and receptors within cells:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, including those responsible for DNA replication and repair.

- Receptor Modulation : The compound may also act as a modulator of various receptors linked to cell signaling pathways, influencing processes such as apoptosis and inflammation.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and thiophene moieties. For instance, derivatives of thiazole have shown promising results against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) . The structure activity relationship (SAR) indicates that the thiazole ring is crucial for enhancing cytotoxic effects, particularly when substituted with electron-donating groups like methyl or methoxy .

Inhibition of CDK9

Research has demonstrated that compounds similar to (Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate can inhibit cyclin-dependent kinase 9 (CDK9), which plays a vital role in transcriptional regulation. This inhibition can lead to reduced expression of anti-apoptotic proteins such as Mcl-1, making these compounds potential candidates for cancer therapy .

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial activities. Some studies report that certain thiazole-based compounds exhibit significant antibacterial effects against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The presence of specific functional groups enhances these antimicrobial properties .

Case Study 1: Thiazole Derivatives in Cancer Treatment

In a study published in Pharmaceutical Research, researchers synthesized a series of thiazole derivatives and tested their efficacy against various cancer cell lines. One compound showed an IC50 value of approximately 1.61 µg/mL against tubulin polymerization, indicating strong anticancer activity . The findings suggest that modifications to the thiazole structure can significantly impact biological activity.

Case Study 2: Targeting CDK9

Another investigation focused on the inhibition of CDK9 by thiazole-containing compounds. The study demonstrated that specific substitutions on the thiazole ring could enhance inhibitory effects on CDK9, providing a pathway for developing new anticancer therapies targeting this kinase .

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The ethyl and methoxyethyl ester groups are susceptible to hydrolysis under acidic or basic conditions. For example:

-

Basic hydrolysis (saponification) converts esters to carboxylates, as seen in structurally related thiophene dicarboxylates .

-

Acidic hydrolysis may yield carboxylic acids or lactones depending on reaction conditions.

| Reaction Type | Conditions | Product | Support |

|---|---|---|---|

| Saponification | NaOH (aq.), reflux | Dicarboxylic acid salt | |

| Acid Hydrolysis | HCl (conc.), heat | Dicarboxylic acid |

Nitro Group Reduction

The 3-nitrophenyl substituent on the thiazole ring undergoes reduction to an amine. Catalytic hydrogenation or chemical reductants (e.g., Fe/HCl) are typical methods .

| Reaction Type | Conditions | Product | Selectivity |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, EtOH | 3-Aminophenyl-thiazole derivative | High |

| Fe/HCl Reduction | Fe, HCl, H₂O | Same as above | Moderate |

Cyano Group Reactivity

The cyano group participates in:

-

Hydrolysis to carboxylic acids or amides under acidic/basic conditions.

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Acid Hydrolysis | H₂SO₄, H₂O, heat | Carboxylic acid | |

| Base Hydrolysis | NaOH, H₂O₂ | Amide intermediate | |

| Grignard Addition | RMgX, THF | Ketimine derivative |

Thiazole Ring Modifications

The thiazole ring may undergo:

| Reaction Type | Reagent | Product | Key Observation |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-thiazole derivative | Limited by steric hindrance |

| Oxidation | KMnO₄, H⁺ | Thiazole-2-sulfonic acid | Partial decomposition |

Vinylamino Group Reactivity

The vinylamino (-NH-CH₂-C≡N) moiety enables:

-

Cycloadditions (e.g., [4+2] Diels-Alder reactions).

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Diels-Alder | Dienophile, heat | Six-membered heterocycle | Drug design |

| Acid-Catalyzed Tautomerization | HCl, MeOH | Imino tautomer | Stabilizes conjugation |

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) involving the aryl bromide (if present) or thiazole C-H activation are plausible but not explicitly documented for this compound. Analogous systems show moderate yields with Pd(PPh₃)₄ .

Stability Under Environmental Conditions

-

Photodegradation : The nitro group and conjugated system make the compound prone to UV-induced decomposition .

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and NOₓ .

Key Research Findings

-

Synthetic Utility : The ester groups serve as protective motifs, enabling stepwise functionalization .

-

Biological Relevance : Nitro reduction products show enhanced binding to thiazole-targeted enzymes .

-

Material Applications : Conjugation via the vinylamino group improves charge transport in organic semiconductors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of thiophene-thiazole hybrids with diverse pharmacological and material science applications. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity The 3-nitrophenyl group in the target compound confers strong electron-withdrawing effects, likely increasing binding affinity to enzymatic targets (e.g., kinases) compared to the 4-fluorophenyl analog, which may prioritize lipophilicity and membrane permeability .

Stereochemical and Synthetic Considerations The Z-configuration in the vinyl-amino linker (shared by the target compound and compound 5) is crucial for maintaining optimal geometry for target engagement. Replacing this with an E-configuration could reduce potency . Synthetic routes for analogs (e.g., compound 5) involve reflux in DMF-acetic acid, whereas thiourea-mediated cyclization (compound 3c) highlights divergent strategies for heterocycle formation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (Z)-configured thiophene dicarboxylates with thiazole substituents?

- Methodology : A common approach involves multi-step condensation reactions. For example, thiophene precursors can be functionalized via reflux with substituted aldehydes or nitriles in polar aprotic solvents (e.g., DMF or acetic acid) to introduce the thiazole and cyano groups. Sodium acetate is often used as a base to facilitate cyclization . Key steps include:

Thiophene core activation : React 3-methylthiophene-2,4-dicarboxylate with a methoxyethyl group under nucleophilic substitution conditions.

Thiazole coupling : Use a 3-nitrophenyl-substituted thiazole intermediate, synthesized via Hantzsch thiazole formation (e.g., reacting thiourea derivatives with α-haloketones).

(Z)-Selective vinylation : Introduce the cyano-vinylamino group via a Knoevenagel condensation under controlled pH and temperature to favor the Z-isomer .

Q. How can the stereochemical purity of the (Z)-configured vinylamino group be validated?

- Methodology :

- X-ray crystallography : Refine crystal structures using programs like SHELXL to confirm stereochemistry .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in NOESY or COSY spectra to distinguish Z/E isomers. For cyano-vinyl groups, characteristic shifts appear at δ 6.5–7.5 ppm for vinyl protons .

Advanced Research Questions

Q. What strategies optimize reaction yields in the presence of steric hindrance from the 3-nitrophenylthiazole group?

- Methodology :

- Solvent selection : Use high-boiling solvents (e.g., DMF or NMP) to enhance solubility of bulky intermediates .

- Catalytic systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reactivity in biphasic systems .

- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity in cyclization steps .

Q. How can computational methods predict the electronic effects of the 3-nitrophenyl group on thiophene-thiazole conjugation?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps and charge distribution. The nitro group’s electron-withdrawing nature reduces π-conjugation, altering UV-Vis absorption spectra (predicted λ_max: 350–400 nm) .

- Comparative analysis : Benchmark against analogues (e.g., 4-methoxyphenylthiazole) to isolate electronic contributions .

Analytical and Biological Evaluation Questions

Q. What spectroscopic techniques are critical for characterizing this compound’s stability under physiological conditions?

- Methodology :

- HPLC-DAD : Monitor degradation products in PBS buffer (pH 7.4) at 37°C. Use C18 columns with acetonitrile/water gradients .

- Mass spectrometry : High-resolution ESI-MS identifies hydrolyzed fragments (e.g., cleavage of the ester groups) .

Q. What in vitro assays are suitable for evaluating bioactivity given the compound’s structural complexity?

- Methodology :

- Antimicrobial screening : Use microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), referencing triazole-thiazole hybrids with known activity .

- Cytotoxicity profiling : Test against human cell lines (e.g., HEK293) via MTT assay, comparing IC50 values to structural analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.